

Manganese Lactate as a Nutritional Supplement in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Manganese lactate*

Cat. No.: *B1605795*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is an essential trace mineral critical for normal physiological functions in animals, including growth, bone development, metabolism, and antioxidant defense.^[1] While commonly supplemented in animal diets as manganese sulfate or manganese oxide, interest in alternative organic manganese sources is growing due to potential advantages in bioavailability. This document provides detailed application notes and protocols for the use of **manganese lactate** as a nutritional supplement in animal studies, based on available scientific literature. Although research specifically on **manganese lactate** is limited compared to other manganese forms, this document compiles relevant data and methodologies to guide future investigations.

Data Presentation

The following tables summarize quantitative data from animal studies on various forms of manganese supplementation. Due to the limited availability of data specifically for **manganese lactate**, data from studies using other organic and inorganic manganese sources are included for comparative purposes.

Table 1: Effects of Manganese Supplementation on Growth Performance in Broilers

Parameter	Control (No added Mn)	Manganese Sulfate (120 mg/kg)	Manganese Amino Acid Complex (80 mg/kg)	Manganese Amino Acid Complex (120 mg/kg)
Average Daily Gain (ADG) (g/day) (Day 0-21)	-	-	-	-
No significant difference				
Feed Conversion Ratio (FCR) (Day 0-21)	-	Lower than 160mg/kg MnN	Significantly lower than 160mg/kg MnN	-
Average Daily Gain (ADG) (g/day) (Day 0-42)	-	-	-	-
No significant difference				
Feed Conversion Ratio (FCR) (Day 0-42)	-	-	Lowest FCR (quadratic effect)	-

Data adapted from a study on manganese amino acid complexes in broilers.[\[2\]](#)

Table 2: Effects of Manganese Supplementation on Meat Quality in Broilers (Day 42)

Parameter	Control (No added Mn)	Manganese Sulfate (120 mg/kg)	Manganese Amino Acid Complex (160 mg/kg)
Breast Muscle Redness (a)*	-	-	Significantly increased
Breast Muscle pH (45 min post-mortem)	Lower	-	Significantly increased
Breast Muscle Drip Loss (%)	Higher	Significantly decreased	Significantly decreased
Breast Muscle Shear Force (N)	-	-	Reduced

Data adapted from a study on manganese amino acid complexes in broilers.[2][3]

Table 3: Effects of Manganese Supplementation on Growth Performance in Nursery Piglets (Day 0-35)

Parameter	0 mg/kg Added Mn	12 mg/kg Added Mn	24 mg/kg Added Mn
Average Daily Gain (ADG) (g/day)	-	-	Linear increase (p < 0.05)

Data adapted from a study on the effects of dietary manganese and selenium in nursery piglets.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies investigating various forms of manganese and can be adapted for research on **manganese lactate**.

Protocol 1: Broiler Growth Performance and Meat Quality Trial

Objective: To evaluate the effect of dietary **manganese lactate** supplementation on the growth performance, carcass characteristics, and meat quality of broiler chickens.

Animals and Housing:

- Species: Broiler chickens (e.g., Arbor Acres, Ross 308).[2][5]
- Age: Day-old chicks.[2]
- Housing: Housed in environmentally controlled pens with ad libitum access to feed and water.[6]

Experimental Design:

- Treatments:
 - Control: Basal diet with no supplemental manganese.
 - **Manganese Lactate** Group 1: Basal diet + X mg/kg Mn from **manganese lactate**.
 - **Manganese Lactate** Group 2: Basal diet + Y mg/kg Mn from **manganese lactate**.
 - Positive Control: Basal diet + X mg/kg Mn from manganese sulfate.
- Duration: 42 days.[2]
- Randomization: Chicks are randomly allocated to dietary treatment groups.

Data Collection:

- Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[2][5]
- Carcass Characteristics: At the end of the trial, a subset of birds from each treatment is selected for carcass analysis, including carcass yield, breast meat yield, and abdominal fat

percentage.

- Meat Quality: Breast muscle samples are collected to measure pH, color (L, a, b*), drip loss, and shear force.[\[3\]](#)

Statistical Analysis: Data are analyzed using appropriate statistical software (e.g., SAS, SPSS) with the pen as the experimental unit. ANOVA and polynomial contrasts can be used to determine the effects of different manganese sources and levels.

Protocol 2: Rodent Bioavailability Study

Objective: To determine the relative bioavailability of manganese from **manganese lactate** compared to a standard source (e.g., manganese sulfate) in a rat model.

Animals and Housing:

- Species: Wistar or Sprague-Dawley rats.[\[7\]](#)
- Age: Weanling.
- Housing: Individually housed in stainless steel cages under controlled environmental conditions (temperature, humidity, light/dark cycle).[\[7\]](#)

Experimental Design:

- Acclimation: Rats are fed a manganese-deficient basal diet for a short period to deplete tissue manganese stores.
- Treatments:
 - Control: Basal diet.
 - Manganese Sulfate Groups: Basal diet supplemented with graded levels of Mn from manganese sulfate.
 - **Manganese Lactate** Groups: Basal diet supplemented with graded levels of Mn from **manganese lactate**.

- Duration: 2-4 weeks.

Data Collection:

- Tissue Samples: At the end of the study, animals are euthanized, and tissues such as the liver, kidney, and tibia are collected.
- Manganese Analysis: Tissue manganese concentrations are determined using inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectrometry.
- Bioavailability Calculation: Relative bioavailability is calculated using the slope-ratio assay, comparing the slope of the regression of tissue manganese concentration on dietary manganese intake for **manganese lactate** to that of manganese sulfate.[\[6\]](#)

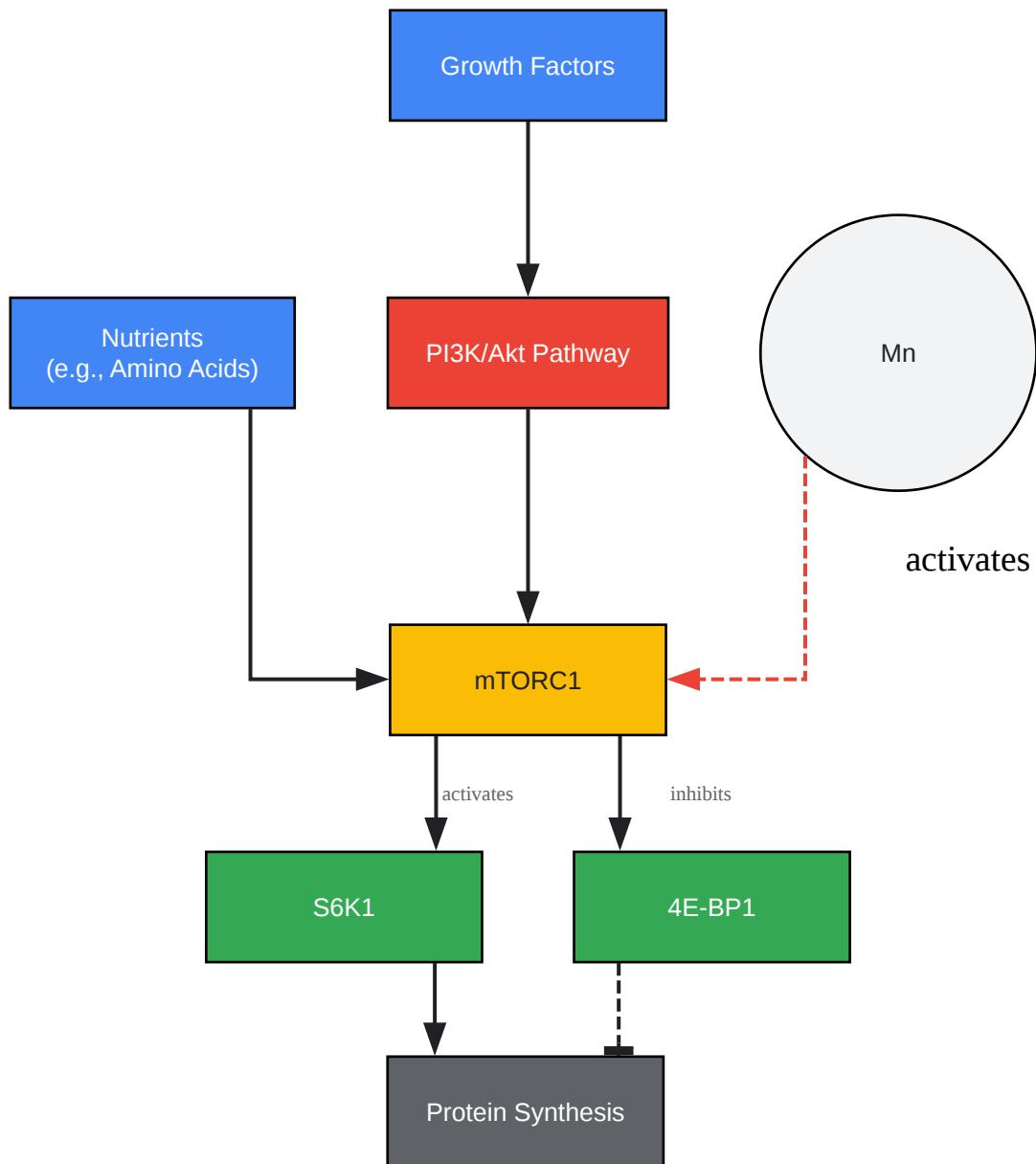
Statistical Analysis: Linear regression analysis is used to determine the relationship between dietary manganese intake and tissue manganese concentration for each source. The ratio of the slopes is used to calculate the relative bioavailability.

Signaling Pathways and Experimental Workflows

Manganese has been shown to influence several key signaling pathways involved in cell growth, proliferation, and metabolism. While research specific to **manganese lactate** is not available, studies on other forms of manganese suggest potential involvement of the PI3K/Akt and mTOR pathways.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and growth. Manganese has been shown to activate this pathway, which may play a protective role against manganese-induced apoptosis in some contexts.[\[8\]](#)

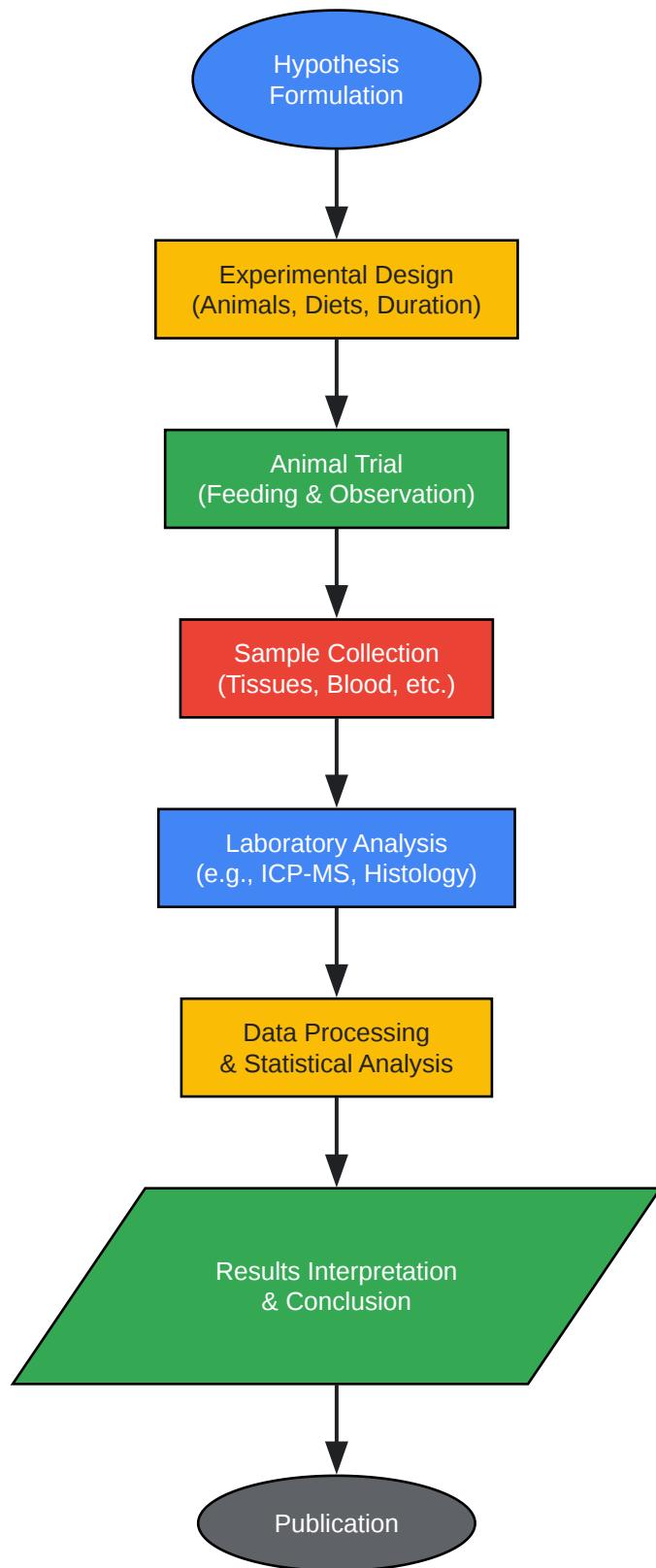


[Click to download full resolution via product page](#)

Caption: PI3K/Akt signaling pathway and the potential influence of manganese.

mTOR Signaling Pathway

The mTOR signaling pathway integrates signals from nutrients and growth factors to regulate protein synthesis, cell growth, and proliferation. Manganese has been shown to activate mTOR signaling, which can have implications for both normal cellular function and toxicity.[9][12]



[Click to download full resolution via product page](#)

Caption: mTOR signaling pathway and the potential activating role of manganese.

Experimental Workflow: From Animal Trial to Data Analysis

The following diagram illustrates a typical experimental workflow for evaluating a nutritional supplement like **manganese lactate** in an animal study.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for animal nutritional studies.

Conclusion

While direct research on **manganese lactate** as a nutritional supplement in animal studies is sparse, the existing body of literature on other manganese sources provides a solid foundation for designing and conducting such investigations. The protocols and data presented here can serve as a valuable resource for researchers exploring the potential of **manganese lactate** to enhance animal health and productivity. Further studies are warranted to elucidate the specific effects, bioavailability, and underlying molecular mechanisms of **manganese lactate** in various animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zinpro.com [zinpro.com]
- 2. Effect of manganese amino acid complexes on growth performance, meat quality, breast muscle and bone development in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effects of Dietary Manganese and Selenium on Growth and the Fecal Microbiota of Nursery Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medtextpublications.com [medtextpublications.com]
- 6. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Manganese induces neuronal apoptosis by activating mTOR signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese is a physiologically relevant TORC1 activator in yeast and mammals | eLife [elifesciences.org]
- To cite this document: BenchChem. [Manganese Lactate as a Nutritional Supplement in Animal Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1605795#manganese-lactate-as-a-nutritional-supplement-in-animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com